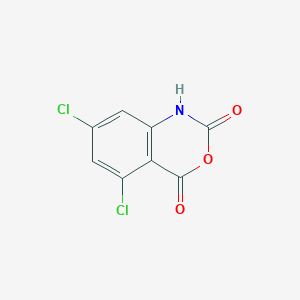
1-methoxy-4-(2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of a trifluoroethyl group and a methoxy group attached to a benzene ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methoxy-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 2,2,2-trifluoroethyl magnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-methoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoroethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: this compound can be reduced to 1-ethyl-4-methoxybenzene.
Substitution: Products such as 4-methoxy-2-nitrobenzene, 4-methoxybenzenesulfonic acid, and 4-methoxy-2-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-methoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoroethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-methoxy-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, the trifluoroethyl group can interact with enzymes and receptors, potentially altering their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
Vergleich Mit ähnlichen Verbindungen
1-methoxy-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds such as:
1-(2,2,2-Trifluoroethyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-(2,2,2-Trifluoroethyl)-4-chlorobenzene:
1-(2,2,2-Trifluoroethyl)-4-nitrobenzene:
Eigenschaften
Molekularformel |
C9H9F3O |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
1-methoxy-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H9F3O/c1-13-8-4-2-7(3-5-8)6-9(10,11)12/h2-5H,6H2,1H3 |
InChI-Schlüssel |
RCMJDIMTNJVPAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(2,6-Dichloro-phenyl)methyl]-4,6-pyrimidinediol](/img/structure/B8680395.png)
![Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B8680397.png)



